5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a compound with a complex structure that includes a cyclopropyl group, two pyrazole rings, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine typically involves multiple steps. One common approach is to start with the cyclopropyl group and build the pyrazole rings through a series of reactions involving alkylation, cyclization, and amination. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-2-ethylpyrazol-3-amine
- 5-cyclopropylthiazol-2-amine
- 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine
Uniqueness
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine is unique due to its specific structural features, such as the presence of two pyrazole rings and a cyclopropyl group.
Properties
Molecular Formula |
C13H20ClN5 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-3-18-11(6-7-15-18)9-14-13-8-12(10-4-5-10)16-17(13)2;/h6-8,10,14H,3-5,9H2,1-2H3;1H |
InChI Key |
ZBJDVYPCBFWPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
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